(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid

Chiral resolution Enantiomeric purity Stereospecific binding

(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid (CAS 918330-59-3) is a chiral N-sulfonylated α-amino acid derivative with molecular formula C₁₀H₁₂ClNO₄S and molecular weight 277.73 g/mol. It belongs to the broader class of arylsulfonamide amino acids, which have been explored as thromboxane A₂ receptor antagonists, matrix metalloproteinase inhibitors, and bradykinin receptor ligands across multiple patent families.

Molecular Formula C10H12ClNO4S
Molecular Weight 277.73 g/mol
CAS No. 918330-59-3
Cat. No. B12616090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid
CAS918330-59-3
Molecular FormulaC10H12ClNO4S
Molecular Weight277.73 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C10H12ClNO4S/c1-2-9(10(13)14)12-17(15,16)8-5-3-7(11)4-6-8/h3-6,9,12H,2H2,1H3,(H,13,14)/t9-/m0/s1
InChIKeyHUJSFPJYVLVLAP-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

918330-59-3 for Research Procurement: What (2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid Actually Is


(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid (CAS 918330-59-3) is a chiral N-sulfonylated α-amino acid derivative with molecular formula C₁₀H₁₂ClNO₄S and molecular weight 277.73 g/mol [1]. It belongs to the broader class of arylsulfonamide amino acids, which have been explored as thromboxane A₂ receptor antagonists, matrix metalloproteinase inhibitors, and bradykinin receptor ligands across multiple patent families [2]. The compound features a defined (2S) stereocenter, a 4-chlorobenzenesulfonyl pharmacophore, and a free carboxylic acid terminus, making it a versatile building block for medicinal chemistry derivatization [1].

Stereocontrol Defined (2S) chiral center for enantioselective synthesis
Pharmacophore 4-Chlorobenzenesulfonyl group for MMP/TXA₂ target engagement studies
Reactive handle Free carboxylic acid enables direct conjugation or metal chelation

Why 918330-59-3 Cannot Be Swapped: Stereochemical and Positional Constraints in N-Sulfonyl Amino Acid Procurement


Within the N-(4-chlorobenzenesulfonyl)amino acid family, seemingly minor structural variations produce functionally distinct entities [1]. The (2S) configuration (L-configuration) is critical because the corresponding (2R) enantiomer and the racemic mixture can exhibit different binding affinities at chiral biological targets, a phenomenon documented for related N-sulfonylamino acid-based MMP inhibitors where stereochemistry strongly modulates potency [2]. Additionally, the position of the sulfonamide attachment on the butanoic acid backbone (C-2 vs. C-4) and the identity of the amino acid side chain (ethyl vs. isopropyl) create compounds with distinct LogP, polar surface area, and hydrogen-bonding profiles that cannot be assumed interchangeable without quantitative evidence [1].

Stereochemistry cannot be assumed
The (2S) enantiomer and racemic mixture may exhibit different chiral target binding; MMP-9 eutomer evidence indicates (S) preference.
Regioisomer invalidates SAR
C-2 (α-amino acid) vs. C-4 (γ-amino acid) attachment alters pharmacophore geometry and zinc-chelation topology.
Side-chain shift not trivial
Ethyl (Abu) vs. isopropyl (Val) alters LogP by ∼0.5 and steric demand at MMP P1′ subsite; properties do not transfer.

918330-59-3 Head-to-Head: Quantitative Differentiation from the Closest Analogs


Stereochemical Purity: (2S) Single Enantiomer vs. Racemic 2-[(4-Chlorophenyl)sulfonylamino]butanoic Acid

The target compound is the defined (2S)-enantiomer with a single stereocenter [1]. The racemic variant (unspecified stereochemistry) is also commercially available but lacks stereochemical definition. In the related N-sulfonylamino acid MMP inhibitor series, the (S)-enantiomer showed distinct inhibitory potency compared to the (R)-enantiomer, with the (S)-configuration being the eutomer for MMP-9 inhibition [2]. Although head-to-head IC₅₀ data for the exact compound pair are not publicly available (see limitations below), users performing chiral chromatography, asymmetric synthesis, or stereospecific biological assays require the enantiopure (2S) form to ensure reproducible stereochemical outcomes [1].

Stereochemical purity
Class-level inference
Enantiopure (2S) vs. racemic; (S)-configuration reported as MMP-9 eutomer in patent series.
Enantiomer-attribution review required; racemate introduces uncontrolled stereochemical variable.
Exact IC₅₀ fold-difference not available for this exact scaffold.
Chiral resolution Enantiomeric purity Stereospecific binding

Positional Isomer Selectivity: 2-Sulfonylamino vs. 4-Sulfonylamino Butanoic Acid

The target compound bears the sulfonamide at the C-2 position (α-amino acid), whereas the commercially available positional isomer 4-(4-chlorophenylsulfonamido)butanoic acid (CAS 36974-66-0) bears it at the C-4 position (γ-amino acid) [1][2]. This positional shift alters both the distance between the carboxylic acid and the sulfonamide pharmacophore and the pKa of the amino acid moiety. In thromboxane A₂ receptor antagonist series, the 2-substituted aryl-sulfonamidoalkanoic acids consistently show different potency compared to their ω-substituted counterparts due to altered pharmacophore geometry [3].

Positional isomer selectivity
Cross-study comparable
C-2 (α-amino acid) vs. C-4 (γ-amino acid); tPSA identical but H-bond donor/acceptor geometry and zinc-chelation topology differ.
Positional isomer may not transfer SAR; requires regioisomer-specific validation.
Based on MMP inhibitor patent SAR data.
Regioisomer Sulfonamide attachment Structure-activity relationship

Side-Chain Lipophilicity: Ethyl (Abu) vs. Isopropyl (Val) N-Sulfonyl Amino Acid

The target compound contains a 2-aminobutyric acid (Abu) backbone with an ethyl side chain, giving it an XLogP3 of 2.0 and a PSA of 91.9 Ų [1]. The closest higher homolog, (2S)-2-[(4-chlorophenyl)sulfonylamino]-3-methylbutanoic acid (CAS 68005-72-1, L-valine derivative), contains an isopropyl side chain . The additional methyl group in the valine analog increases lipophilicity (estimated XLogP3 ~2.5) and steric bulk at the P1' position, which has been shown to alter MMP-9 vs. MMP-2 selectivity profiles in N-sulfonylamino acid series [2].

Side-chain lipophilicity
Cross-study comparable
XLogP3 = 2.0 (ethyl) vs. ∼2.5 (isopropyl); ΔMW −14.03 g/mol. Reduced steric bulk at P1′ subsite.
Even one methyl difference shifts lipophilic/steric profile of conjugates or inhibitors.
Lipophilicity shift may alter MMP P1′ subsite fit.
Lipophilicity LogP Amino acid side chain

Free Carboxylic Acid vs. Methyl Ester: Functional-Group Reactivity and Solubility Tradeoffs

The target compound is the free carboxylic acid, whereas its methyl ester analog (CAS 918330-63-9) is also commercially available [1]. The free acid offers a hydrogen-bond donor count of 2 (from COOH and SO₂NH) and acceptor count of 5 [1], enabling direct metal-coordination (e.g., zinc chelation in MMP inhibition) without a hydrolysis step. The methyl ester has a hydrogen-bond donor count of 1 (SO₂NH only) and is more lipophilic, making it suitable for different synthetic strategies (e.g., peptide coupling after ester hydrolysis) .

Functional group reactivity
Direct head-to-head comparison
Free acid: HBD=2, direct zinc coordination. Methyl ester: HBD=1, requires deprotection.
Functional group determines direct assay compatibility vs. synthetic handling.
Select based on synthetic strategy and assay design.
Prodrug Ester hydrolysis Carboxylic acid Solubility

Data Availability Note: Known Limitations of the Current Evidence Base for 918330-59-3

High-strength differential evidence (peer-reviewed IC₅₀ values, head-to-head biochemical assay data, or in vivo PK comparisons) for 918330-59-3 specifically is not publicly available in the open literature as of the search date. The compound appears primarily as a synthetic intermediate or building block in patent examples rather than as a standalone pharmacological probe [1]. The evidence presented above relies on class-level SAR inferences from structurally related N-sulfonylamino acid MMP inhibitors and thromboxane receptor antagonists [2], as well as computed physicochemical properties [3]. Users requiring definitive target-specific activity data should request custom biochemical profiling from the supplier or conduct confirmatory assays.

Data availability note
Data to verify
No public IC₅₀ or PK data for this specific compound; limited to computed properties and class-level SAR.
Confirmatory assays recommended for target-specific activity.
Evidence grade: Class-level inference / Supporting only.
Data gap Provenance Quality control

Where 918330-59-3 Belongs in the Lab: Evidence-Driven Application Scenarios


Medicinal Chemistry Derivatization: Sulfonamide-Based Protease Inhibitor Lead Optimization

[1] US6919375B2 – Sulfonated amino acid derivatives as MMP inhibitors. [2] PubChem CID 40476576 – Computed properties confirm free acid HBD = 2.

Enantioselective Synthesis: Chiral Building Block for Asymmetric Transformations

[1] PubChem CID 40476576 – Defined atom stereocenter count = 1. [2] Class-level evidence from US6919375B2 on stereochemistry-dependent MMP inhibition.

Physicochemical Property Benchmarking: LogP/PK Reference Standard for N-Sulfonyl Amino Acid Series

[1] PubChem CID 40476576 – XLogP3 = 2.0, tPSA = 91.9 Ų. [2] Class-level inference from N-sulfonylamino acid MMP inhibitor SAR literature.

Thromboxane A₂ / Prostanoid Receptor Pharmacophore Scaffold

[1] WO1994007848A1 – Benzenesulfonamide derivatives as TXA₂ antagonists. [2] DrugMap database entries for 4-chlorophenylsulfonylamino-containing TXA₂ modulators.

Application
Selection Property
Validation Focus
Protease inhibitor lead optimization
Chiral sulfonamide building block
Enantiomeric purity and coupling efficiency
Asymmetric synthesis
Defined (2S) stereocenter
Chiral HPLC or ee verification
Physicochemical reference standard
Computed LogP and tPSA values
Experimental LogP validation if needed
TXA₂ receptor pharmacophore studies
4-Chlorobenzenesulfonyl pharmacophore
TXA₂ antagonist assay context
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